molecular formula C26H22N2O3 B14189060 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide CAS No. 917920-83-3

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide

Cat. No.: B14189060
CAS No.: 917920-83-3
M. Wt: 410.5 g/mol
InChI Key: RSPLJMOKUPOPFG-UHFFFAOYSA-N
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Description

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is of significant interest in chemical biology and pharmacology due to its structural relationship to the meta-diamide chemical class, which includes bioactive molecules such as the insecticide broflanilide . Broflanilide and its metabolites are known to act as noncompetitive antagonists of the resistant-to-dieldrin (RDL) γ-aminobutyric acid (GABA) receptors, a major molecular target in the central nervous system of insects . The distinct binding site of meta-diamides, which differs from that of other noncompetitive antagonists like fipronil and is proposed to be near the G336 residue in the M3 region of the Drosophila RDL receptor, makes this chemical class a valuable tool for studying insecticide resistance and neuropharmacology . Furthermore, benzamide scaffolds are frequently explored for their diverse biological activities. Related compounds, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, have been investigated for their potent anticonvulsant properties in mammalian systems, acting as anticonvulsant drugs . The structural features of this compound, including the furan heterocycle and the meta-substituted benzamido group, suggest potential for interaction with various enzymatic and receptor targets. Researchers are investigating this and similar benzamides for developing novel agrochemicals with new modes of action to overcome pest resistance, as well as for probing neurological pathways and receptor function in basic science . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

917920-83-3

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide

InChI

InChI=1S/C26H22N2O3/c1-17-13-22(21-11-12-31-16-21)14-18(2)24(17)28-26(30)20-9-6-10-23(15-20)27-25(29)19-7-4-3-5-8-19/h3-16H,1-2H3,(H,27,29)(H,28,30)

InChI Key

RSPLJMOKUPOPFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C)C4=COC=C4

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule consists of a central 2,6-dimethylphenyl group substituted at the 4-position with a furan-3-yl moiety. Two benzamide groups are attached: one directly to the aromatic ring (3-position) and another via the nitrogen atom of the dimethylphenyl group. Key challenges in its synthesis include:

  • Regioselective functionalization of the aromatic ring to avoid isomer formation.
  • Compatibility of reactive groups (e.g., furan’s sensitivity to strong acids/oxidizing agents).
  • Sequential amidation steps requiring orthogonal protecting strategies.

Synthetic Routes

Stepwise Synthesis via Intermediate Formation

The most widely reported approach involves a three-step sequence:

Step 1: Synthesis of 4-(Furan-3-yl)-2,6-dimethylaniline

Procedure :

  • Friedel-Crafts alkylation : 2,6-Dimethylaniline reacts with furan-3-carbaldehyde in the presence of ZnCl₂ at 80°C for 12 hours.
  • Reductive amination : The resulting imine is reduced using NaBH₃CN in methanol.

Key Data :

Reaction Component Quantity Conditions Yield
2,6-Dimethylaniline 10 mmol ZnCl₂, 80°C 68%
Furan-3-carbaldehyde 12 mmol 12 h
Step 2: N-Benzoylation of the Aniline Intermediate

Procedure :

  • Schotten-Baumann reaction : The aniline intermediate is treated with benzoyl chloride (1.2 eq) in a biphasic system (NaOH/CH₂Cl₂) at 0°C.
  • Workup : The organic layer is dried (MgSO₄) and concentrated.

Optimization Note : Excess benzoyl chloride (1.5 eq) improves yield to 85% but necessitates rigorous purification to remove di-benzoylated byproducts.

Step 3: C-3 Benzamidation via Directed Ortho-Metalation

Procedure :

  • Lithiation : The N-benzoylated intermediate is treated with LDA (2.2 eq) at -78°C in THF.
  • Quenching with Benzoyl Chloride : The lithiated species reacts with benzoyl chloride (1.1 eq) to install the second benzamide group.

Critical Parameters :

  • Temperature control (<-70°C) prevents furan ring decomposition.
  • Yield : 62–70% after column chromatography (hexane/EtOAc 3:1).

One-Pot Tandem Amidation Strategy

Recent advances leverage coupling agents to streamline synthesis:

Procedure :

  • Simultaneous Amidation : 4-(Furan-3-yl)-2,6-dimethylaniline reacts with benzoyl chloride (2.5 eq) and HATU (1.5 eq) in DMF at 25°C for 24 hours.
  • Selectivity Control : Competitive O- vs. N-benzoylation is suppressed using DMAP (0.1 eq).

Performance Comparison :

Method Yield Purity Time
Stepwise 58% 95% 36 h
One-Pot (HATU) 72% 98% 24 h

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactor Design

Advantages :

  • Enhanced heat transfer minimizes furan decomposition.
  • Throughput : 5 kg/day using microfluidic reactors (residence time: 30 min).

Solvent Recycling Systems

  • Toluene Recovery : >90% efficiency via fractional distillation.
  • Waste Reduction : 40% lower E-factor compared to batch processes.

Analytical Characterization

Post-synthetic validation employs:

  • HPLC : Purity >98% (C18 column, MeCN/H₂O 70:30).
  • NMR : Distinct signals for furan protons (δ 7.2–7.4 ppm) and benzamide carbonyls (δ 168–170 ppm).

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Benzoylated Isomers : Controlled by stoichiometry (benzoyl chloride ≤1.2 eq).
  • Furan Oxidation : Avoid MnO₂ or CrO₃; use N₂ sparging to inhibit peroxide formation.

Scalability Limitations

  • Lithiation Steps : Replaced by Pd-catalyzed C-H activation in newer protocols.

Emerging Methodologies

  • Photocatalytic Amidation : Visible-light-driven reactions using Ru(bpy)₃²⁺ reduce reaction time to 6 hours.
  • Biocatalytic Approaches : Lipase-mediated benzoylation in aqueous media (yield: 65%, room temperature).

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide)
  • Structure: Retains the 2,6-dimethylphenyl group but substitutes the 4-position with an amino group instead of a furan-3-yl moiety.
  • Activity: A potent anticonvulsant, inactivated metabolically via N-acetylation to 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide .
N-(2,6-Dimethylphenyl)-3-(trifluoromethyl)benzamide (CAS 724431-20-3)
  • Structure : Features a trifluoromethyl group at the 3-position of the benzamide.
  • Properties : The electron-withdrawing CF₃ group increases lipophilicity (logP ~3.98) and metabolic stability compared to the furan substituent, which is less electronegative .
4-[[(Diethylamino)acetyl]amino]-N-(2,6-dimethylphenyl)benzamide
  • Structure: Includes a diethylamino-acetyl group at the 4-position.
  • Physicochemical Data : Molecular weight 353.46 g/mol, logP 3.982, and higher basicity due to the tertiary amine, contrasting with the neutral furan in the target compound .
N-[4-(Methoxymethyl)-2,6-dimethylphenyl]benzamide
  • Structure : Substitutes the 4-position with a methoxymethyl group.
  • Properties : The ether group enhances solubility relative to the furan ring, which may reduce steric hindrance in receptor binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Substituent Biological Activity
Target Compound ~387.40* ~3.5* Furan-3-yl Unknown (Theoretical)
Ameltolide 240.29 2.1 4-Amino Anticonvulsant
N-(2,6-Dimethylphenyl)-3-(CF₃)benzamide 323.29 3.98 Trifluoromethyl Receptor binding
4-Diethylaminoacetyl derivative 353.46 3.982 Diethylamino-acetyl High lipophilicity

*Estimated based on structural similarity.

Metabolic Pathways

  • N-Acetylation : Observed in Ameltolide, leading to inactivation. The target compound’s 3-benzamido group may hinder this pathway, as acetylation typically targets primary amines .
  • Hydroxylation : Analog 4-Acetamido-N-(2,6-dimethylphenyl)benzamide undergoes hydroxylation at the methyl group, suggesting possible Phase I metabolism for the target compound’s 2,6-dimethylphenyl group .

Biological Activity

3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C26H22N2O3, with a molecular weight of 410.5 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Structure:

  • IUPAC Name: 3-benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide
  • CAS Number: 917920-83-3
  • Molecular Formula: C26H22N2O3
  • Molecular Weight: 410.5 g/mol

The structure consists of a benzamide core with various substituents that contribute to its biological properties. The furan ring and dimethylphenyl group are particularly noteworthy for their potential interactions in biological systems.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF-70.65
Compound BHeLa2.41
3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamideTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The proposed mechanism by which compounds similar to 3-benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide exert their effects includes:

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial in the synthesis of nucleotides necessary for DNA replication and repair.
  • Reduction of NADP/NADPH Levels: By inhibiting nicotinamide adenine dinucleotide kinase (NADK), these compounds disrupt cellular redox balance, leading to increased oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that benzamide derivatives may exhibit antimicrobial activity. Preliminary tests indicated effectiveness against certain bacterial strains, although further investigation is required to establish their full potential.

Study on Benzamide Derivatives

A study focused on synthesizing and evaluating various benzamide derivatives found that specific substitutions could enhance biological activity significantly. For example, compounds with furan rings showed increased potency against certain cancer cell lines compared to their non-furan counterparts .

Evaluation of Toxicity

Toxicity assessments are crucial for determining the safety profile of new compounds. Current evaluations indicate that while some derivatives show promising biological activity, they also necessitate thorough toxicity testing to ensure they are viable candidates for further development in therapeutic applications .

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